molecular formula C16H13N3O2 B11332903 2-phenyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

2-phenyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

Cat. No.: B11332903
M. Wt: 279.29 g/mol
InChI Key: BVYHVRQJCGIZKW-UHFFFAOYSA-N
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Description

2-phenyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a heterocyclic compound featuring an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid hydrazide with benzonitrile oxide, which forms the oxadiazole ring through a cyclization reaction. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-phenyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and anticancer agent. The oxadiazole ring is known for its bioactivity, making this compound a candidate for drug development .

Medicine

Medicinally, derivatives of this compound are being investigated for their therapeutic potential. The compound’s ability to interact with biological targets makes it a promising lead in drug discovery .

Industry

In industry, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-phenyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A simpler analog with similar bioactivity.

    1,3,4-Oxadiazole: Another isomer with distinct properties.

    Benzoxazole: A related compound with a fused benzene ring.

Uniqueness

2-phenyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual phenyl groups enhance its stability and reactivity compared to simpler oxadiazoles .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-phenyl-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C16H13N3O2/c20-14(11-12-7-3-1-4-8-12)17-16-18-15(21-19-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20)

InChI Key

BVYHVRQJCGIZKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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